2-(4-bromo-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide
Description
2-(4-bromo-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted aniline group, a methylsulfonyl group, and an ethyl-substituted phenyl group
Properties
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-3-13-6-4-5-7-16(13)19-17(21)12-20(24(2,22)23)15-10-8-14(18)9-11-15/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTNPTYWIMQNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide typically involves multiple steps, including:
Bromination: Introduction of a bromine atom into the aniline ring.
Methylsulfonylation: Addition of a methylsulfonyl group to the aniline nitrogen.
Acetylation: Formation of the acetamide linkage with the ethyl-substituted phenyl group.
Each step requires specific reagents and conditions, such as bromine or N-bromosuccinimide for bromination, methylsulfonyl chloride for methylsulfonylation, and acetic anhydride or acetyl chloride for acetylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfonyl group to a sulfone or sulfoxide.
Reduction: Reduction of the bromo group to a hydrogen atom.
Substitution: Replacement of the bromo group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Substitution: Reagents like sodium iodide or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a sulfone derivative, while substitution could yield a variety of functionalized acetamides.
Scientific Research Applications
2-(4-bromo-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide may have applications in several scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic use.
Industry: Use as an intermediate in the production of dyes, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide
- 2-(4-fluoro-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide
- 2-(4-bromo-N-methylsulfonylanilino)-N-(2-methylphenyl)acetamide
Uniqueness
2-(4-bromo-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide is unique due to the specific combination of functional groups, which can influence its reactivity, stability, and potential applications. The presence of the bromo group, in particular, can provide unique opportunities for further functionalization through substitution reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
